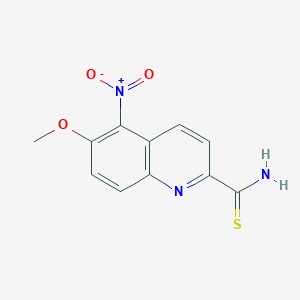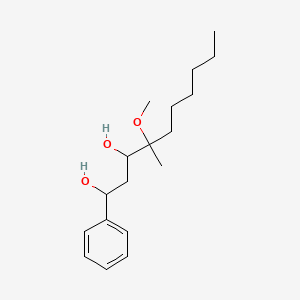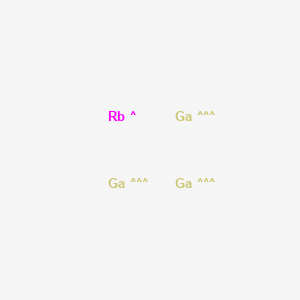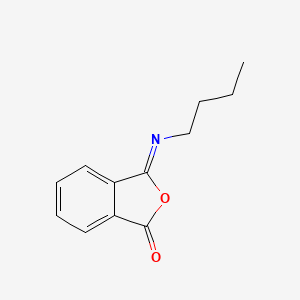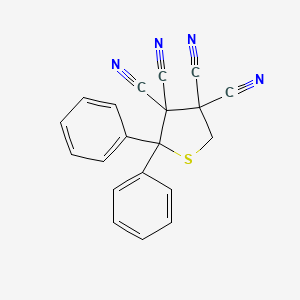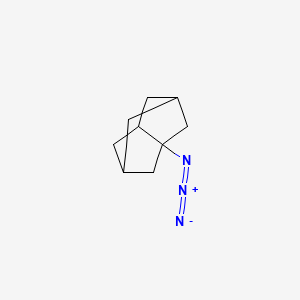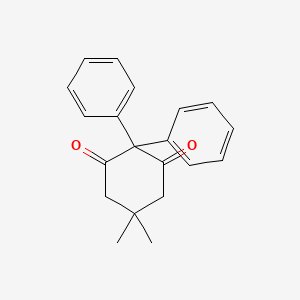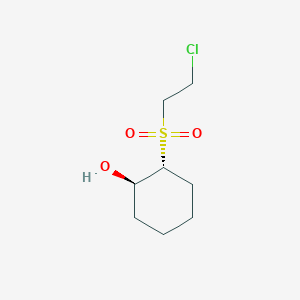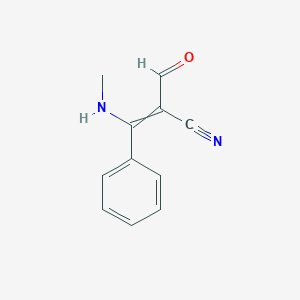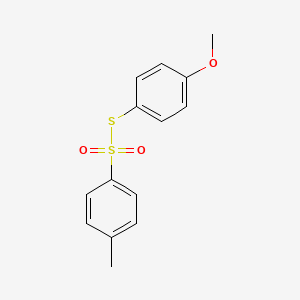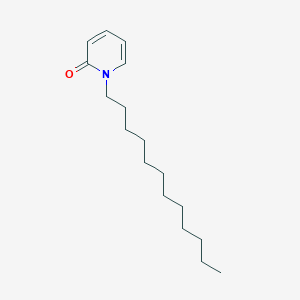
1-Dodecylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylpyridin-2(1H)-one is an organic compound with the molecular formula C17H29NO. It is a derivative of pyridine, where a dodecyl group is attached to the nitrogen atom of the pyridine ring. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecylpyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of pyridine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Dodecylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-Dodecylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 1-Dodecylpyridin-2(1H)-one primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry and biology, where it helps to solubilize compounds and facilitate reactions.
Comparison with Similar Compounds
Similar Compounds
1-Dodecylpyridin-2-ylidene: Another derivative of pyridine with similar surfactant properties.
1-Dodecyl-3,5-bis(pyrrolidin-1-ylcarbonyl)-1,4-dihydropyridine: Known for its use in reduction reactions.
1-Dodecylpyridin-2-ylidene methyl-oxoazanium chloride: A compound with similar structural features and applications.
Uniqueness
1-Dodecylpyridin-2(1H)-one stands out due to its specific surfactant properties, making it highly effective in solubilizing hydrophobic compounds in aqueous solutions. Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness.
Properties
CAS No. |
82493-65-0 |
|---|---|
Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-dodecylpyridin-2-one |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17(18)19/h11,13-14,16H,2-10,12,15H2,1H3 |
InChI Key |
QUGLPZXKDYMTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


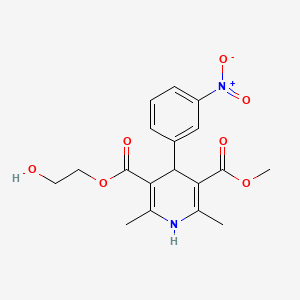
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
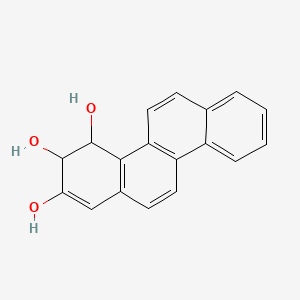
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
